Penicilliol A

Beschreibung

Eigenschaften

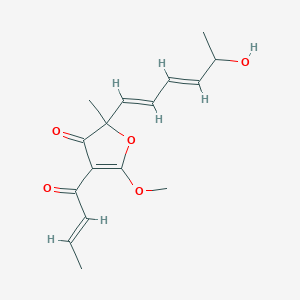

Molekularformel |

C16H20O5 |

|---|---|

Molekulargewicht |

292.33 g/mol |

IUPAC-Name |

4-[(E)-but-2-enoyl]-2-[(1E,3E)-5-hydroxyhexa-1,3-dienyl]-5-methoxy-2-methylfuran-3-one |

InChI |

InChI=1S/C16H20O5/c1-5-8-12(18)13-14(19)16(3,21-15(13)20-4)10-7-6-9-11(2)17/h5-11,17H,1-4H3/b8-5+,9-6+,10-7+ |

InChI-Schlüssel |

SDJFAZYNJXZUJT-DVJWZOGQSA-N |

Isomerische SMILES |

C/C=C/C(=O)C1=C(OC(C1=O)(C)/C=C/C=C/C(C)O)OC |

Kanonische SMILES |

CC=CC(=O)C1=C(OC(C1=O)(C)C=CC=CC(C)O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

Substitution: Halogene, Nukleophile und andere Reagenzien unter verschiedenen Bedingungen, abhängig von der gewünschten Substitution.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound verschiedene oxidierte Derivate liefern, während die Reduktion reduzierte Formen der Verbindung erzeugen kann. Substitutionsreaktionen können zur Bildung einer großen Bandbreite an substituierten Derivaten führen.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um das chemische Verhalten von Sekundärmetaboliten und ihre Interaktionen mit anderen Molekülen zu untersuchen.

Biologie: Untersucht auf seine Rolle in den natürlichen Abwehrmechanismen von Pilzen und seine potenziellen antimikrobiellen Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich seiner antimikrobiellen und krebshemmenden Aktivitäten.

Industrie: Wird bei der Entwicklung neuer biotechnologischer Prozesse und Produkte eingesetzt, wie z. B. Biopestizide und Pharmazeutika

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus. Es wird angenommen, dass die Verbindung mit bestimmten Enzymen und Proteinen interagiert, ihre normale Funktion stört und zu einer Hemmung des mikrobiellen Wachstums führt. Der genaue Wirkmechanismus kann die Hemmung der Zellwandsynthese, die Störung der Membranintegrität oder die Interferenz mit wichtigen Stoffwechselwegen umfassen.

Analyse Chemischer Reaktionen

Types of Reactions

Penicilliol A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of a wide range of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Penicilliol A exhibits significant bioactivity, making it a candidate for medicinal applications. Research has highlighted its potential in the following areas:

Antimicrobial Properties

Studies have demonstrated that compounds from Penicillium species, including this compound, possess antimicrobial properties. For instance, antifungal susceptibility testing of Penicillium isolates showed effective activity against various fungal pathogens, with modes of action that include inhibiting spore germination and growth .

Table 1: Antifungal Activity of Penicillium Compounds

| Compound | Pathogen | MIC (μg/ml) | Reference |

|---|---|---|---|

| This compound | Candida albicans | <0.03 | |

| This compound | Aspergillus niger | 0.06 | |

| Terbinafine | Talaromyces spp. | 0.125 |

Anticancer Activity

Recent studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines. For example, certain derivatives from Penicillium fungi have shown IC50 values around 5 µM against multiple cancer types, indicating their potential as anticancer agents .

Case Study: Antiproliferative Effects

In a study involving deep-sea fungi, specific compounds demonstrated significant inhibition of cancer cell growth through mechanisms affecting transcriptional activation pathways associated with apoptosis .

Agricultural Applications

The applications of this compound extend beyond medicinal uses into agriculture, where it contributes to sustainable practices.

Biocontrol Agent

This compound has been identified as a potential biocontrol agent against agricultural pests. Research indicates that certain Penicillium species produce secondary metabolites that can reduce pest populations effectively without the harmful effects associated with chemical pesticides .

Table 2: Efficacy of Penicillium Compounds in Pest Control

Soil Health and Nutrient Cycling

Penicillium species play a crucial role in soil health by enhancing nutrient availability through phosphate solubilization and organic matter decomposition . This function is vital for sustainable agriculture, promoting healthier crop growth.

Wirkmechanismus

Penicilliol A exerts its effects through various molecular targets and pathways. The compound is believed to interact with specific enzymes and proteins, disrupting their normal function and leading to the inhibition of microbial growth. The exact mechanism of action may involve the inhibition of cell wall synthesis, disruption of membrane integrity, or interference with essential metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Key Structural Insights:

- Core Revision : Early structural misassignments (e.g., gregatin B initially proposed as 3-acyl-4-methoxyfuran-2(5H)-one) were corrected via total synthesis, confirming the 4-(methoxycarbonyl)furan-3(2H)-one backbone .

- Substituent Variability: this compound’s 5-O-acyl group differs from huaspenone A’s acetyl and aspertetronin A’s isovaleryl moieties, impacting lipophilicity and target binding .

- Stereochemical Complexity : Gregatins and aspertetronins exhibit enantiomeric configurations, influencing their interaction with chiral biological targets .

Q & A

Basic Research Questions

Q. How is Penicilliol A structurally characterized, and what analytical methods are essential for confirming its molecular configuration?

- Methodological Answer : Structural elucidation of this compound requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) is critical for determining carbon-hydrogen frameworks and connectivity. X-ray crystallography provides definitive proof of stereochemistry and crystal packing . High-Resolution Mass Spectrometry (HR-MS) validates molecular formula accuracy. For reproducibility, ensure all spectral data are compared with published reference values and deposited in open-access databases (e.g., Crystallography Open Database) .

Q. What are the primary natural sources of this compound, and how are isolation protocols optimized for yield and purity?

- Methodological Answer : this compound is isolated from endophytic Penicillium species. Optimization involves:

- Strain selection : Use phylogenetic analysis (ITS sequencing) to confirm fungal identity.

- Fermentation conditions : Adjust parameters (pH, temperature, agitation) to enhance secondary metabolite production.

- Chromatography : Employ silica gel column chromatography followed by HPLC with UV/Vis detection (λ=254 nm) for purification. Yield improvements require iterative solvent-system adjustments (e.g., hexane:ethyl acetate gradients) .

Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?

- Methodological Answer : Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus ATCC 29213) and fungal pathogens (e.g., C. albicans SC5314) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression.

- Enzyme inhibition : Spectrophotometric assays (e.g., α-glucosidase inhibition for antidiabetic potential). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure statistical validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from variability in:

- Compound purity : Validate purity (>95%) via HPLC-ELSD and quantify impurities using LC-MS.

- Assay conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time).

- Biological models : Compare results across multiple cell lines or microbial strains. Conduct meta-analyses of published data to identify trends and outliers. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up studies addressing gaps .

Q. What strategies are effective for optimizing the total synthesis of this compound to improve scalability?

- Methodological Answer : Key steps include:

- Retrosynthetic analysis : Identify disconnections at ester linkages and stereogenic centers.

- Catalysis : Use asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry.

- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME). Monitor step yields via UPLC-MS and optimize reaction kinetics (Arrhenius plots). Publish detailed synthetic protocols with troubleshooting notes to aid reproducibility .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

- Methodological Answer : Apply the PICOT framework :

- Population : Rodent models (e.g., Sprague-Dawley rats, n=6/group).

- Intervention : Oral/intravenous administration (dose range: 10–100 mg/kg).

- Comparison : Vehicle control and reference drug (e.g., fluconazole for antifungal studies).

- Outcome : Measure plasma half-life (LC-MS/MS), organ toxicity (histopathology), and bioavailability.

- Time : Acute (24–72 hrs) and subchronic (14-day) assessments. Adhere to ARRIVE guidelines for ethical reporting .

Q. What computational methods are used to predict this compound’s molecular targets and mechanistic pathways?

- Methodological Answer : Combine:

- Molecular docking : Use AutoDock Vina with protein targets (e.g., CYP51 for antifungal activity).

- QSAR modeling : Train models on PubChem bioassay data to predict ADMET properties.

- Pathway analysis : Leverage KEGG/GO databases for enrichment analysis of RNA-seq data from treated cells. Validate predictions with siRNA knockdown or Western blotting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.